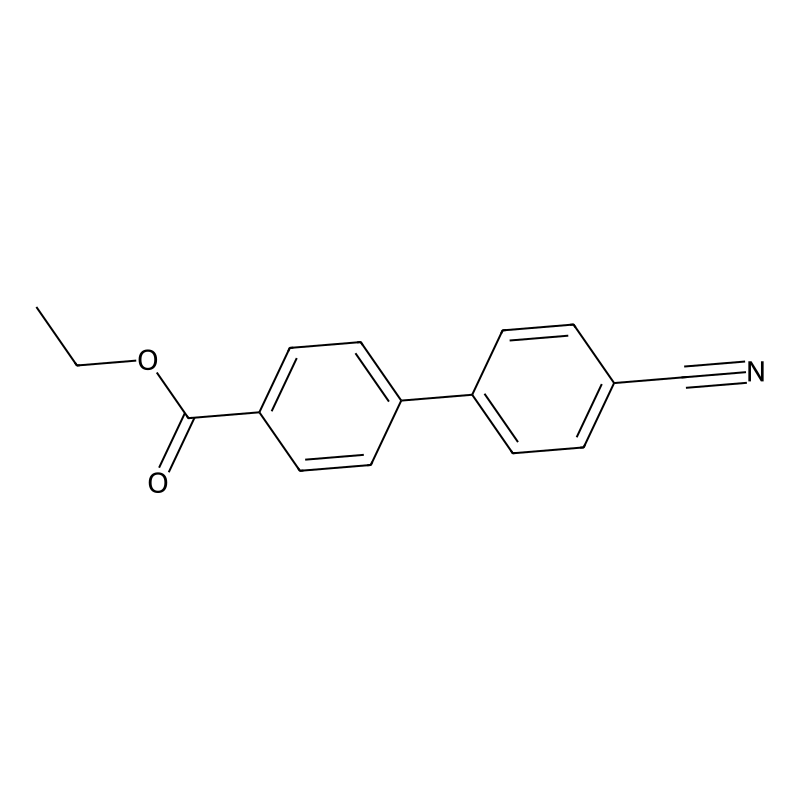

Ethyl 4-(4-cyanophenyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ethyl 4-(4-cyanophenyl)benzoate is a chemical compound that can be used in various chemical syntheses .

- Ethyl 4-amino benzoate, a similar compound, has been studied as a potential candidate for electro-optical applications .

- The growth of a bulk size ethyl 4-amino benzoate crystal was reported using an indigenously developed single zone transparent resistive furnace .

- The crystal was found to possess reasonably good transmittance over the visible spectrum, and the optical band gap was also evaluated . The crystal was observed to have fair thermal stability, but the mechanical strength was low .

Chemical Synthesis

Electro-Optical Applications

- Ethyl 4-(4-cyanophenyl)benzoate can be used in mass spectrometry .

- The compound’s mass spectrum can be analyzed to determine its molecular weight and structure .

Mass Spectrometry

Chemical Supplier

- Ethyl 4-(4-cyanophenyl)benzoate can be used in mass spectrometry studies .

- The compound’s mass spectrum can be analyzed to determine its molecular weight and structure .

- The outcomes of these analyses would depend on the specific equipment and methods used .

Mass Spectrometry Studies

Chemical Supplier

Ethyl 4-(4-cyanophenyl)benzoate is an organic compound classified as a biphenyl ester. It consists of two benzene rings linked by a single bond, with a cyano group (-CN) and an ethyl ester group (-COOC₂H₅) attached to the para positions of the rings. The molecular formula of this compound is C₁₆H₁₃N₁O₂, and it has a molecular weight of approximately 251.28 g/mol . This compound is recognized for its utility as a building block in organic synthesis and serves as a precursor in the preparation of various organic materials, particularly liquid crystals.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

- Substitution: Nucleophilic substitution reactions can occur at the ester and nitrile groups, allowing for the introduction of various substituents under basic or acidic conditions.

Research into the biological activities of Ethyl 4-(4-cyanophenyl)benzoate has revealed potential antimicrobial and anticancer properties. The compound's unique structure, featuring a cyano group, may influence its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. Studies typically assess binding affinities and mechanisms of action through biochemical assays, indicating its relevance in medicinal chemistry.

The synthesis of Ethyl 4-(4-cyanophenyl)benzoate commonly employs the Suzuki cross-coupling reaction. This method utilizes a palladium catalyst to couple 4-bromobenzonitrile with 4-ethoxycarbonylphenylboronic acid. The reaction is typically conducted under inert conditions in solvents like N,N-dimethylformamide at elevated temperatures, resulting in good yields.

General Procedure:- Combine 4-bromobenzonitrile and 4-ethoxycarbonylphenylboronic acid in the presence of a palladium catalyst.

- Add potassium carbonate as a base and heat the mixture under inert atmosphere.

- After completion, cool the reaction mixture, dilute with water, and extract the product using ethyl acetate.

- Dry the organic layer over magnesium sulfate, concentrate under vacuum, and purify by silica gel column chromatography.

Ethyl 4-(4-cyanophenyl)benzoate has diverse applications across various fields:

- Organic Chemistry: It serves as a crucial building block for synthesizing more complex molecules.

- Medicinal Chemistry: Investigated for potential use in drug development due to its biological activities.

- Material Science: Employed in producing specialty chemicals and materials, particularly in liquid crystal applications.

Interaction studies focus on understanding how Ethyl 4-(4-cyanophenyl)benzoate interacts with biological targets. These studies assess its binding affinities and mechanisms of action through various biochemical assays. The presence of specific functional groups, such as the cyano group, may enhance its reactivity and specificity towards certain molecular targets .

Ethyl 4-(4-cyanophenyl)benzoate can be compared with several similar compounds to highlight its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-cyanobenzoate | C₁₆H₁₃N₁O₂ | Lacks phenyl group; different chemical properties |

| Ethyl 4-(3-cyanophenyl)benzoate | C₁₆H₁₃N₁O₂ | Different substitution pattern on the phenyl ring |

| Ethyl 4-(phenyl)benzoate | C₁₆H₁₄O₂ | Lacks cyano group; simpler structure |

| Ethyl 4-(2-hydroxyphenyl)benzoate | C₁₆H₁₄O₃ | Contains hydroxyl group; different reactivity |

| Ethyl 4-(2-nitrophenyl)benzoate | C₁₆H₁₃N₂O₂ | Contains nitro group; potential for different biological activity |

The presence of the cyano group in Ethyl 4-(4-cyanophenyl)benzoate distinguishes it from these compounds, influencing its reactivity and potential biological properties.

The synthesis of ethyl 4-(4-cyanophenyl)benzoate involves fundamental esterification chemistry that transforms carboxylic acid functionality into the corresponding ethyl ester. Understanding the mechanistic pathways and catalytic systems available for this transformation is crucial for developing efficient synthetic routes to this biphenyl ester compound.

Conventional Fischer Esterification Methodology

Fischer esterification represents the most traditional approach for ester formation from carboxylic acids and alcohols. This methodology employs concentrated sulfuric acid as a catalyst to facilitate the nucleophilic acyl substitution reaction [1] [2]. The mechanism proceeds through a series of well-defined steps: protonation of the carbonyl oxygen to enhance electrophilicity, nucleophilic attack by ethanol, formation of a tetrahedral intermediate, proton transfer processes, and elimination of water to yield the final ester product [3] [4].

The Fischer esterification mechanism follows a characteristic pathway termed "PADPED" (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [1]. The initial protonation of the carboxylic acid carbonyl by sulfuric acid increases the electrophilic character of the carbon center, facilitating subsequent nucleophilic attack by ethanol. The resulting oxonium ion undergoes proton transfer to generate a tetrahedral intermediate, which subsequently eliminates water through a 1,2-elimination mechanism to form the protonated ester [5].

For ethyl 4-(4-cyanophenyl)benzoate synthesis, Fischer esterification typically requires temperatures between 60-110°C and reaction times of 1-10 hours [3]. The presence of the electron-withdrawing cyanophenyl substituent may enhance the electrophilicity of the carboxylic acid, potentially improving reaction kinetics compared to simple benzoic acid derivatives [6] [7].

Advanced Catalytic Esterification Systems

Modern catalytic approaches offer significant advantages over conventional Fischer esterification, particularly in terms of reaction conditions, selectivity, and environmental impact. The Steglich esterification methodology utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) represents a prominent alternative that operates under mild conditions [8] [9].

The DCC/DMAP system functions through formation of an activated acylating intermediate. DMAP serves as a nucleophilic catalyst, enhancing the reactivity of the carboxylic acid toward alcohol nucleophiles [10]. This methodology typically achieves yields of 80-95% under ambient temperature conditions, making it particularly suitable for acid-sensitive substrates [9].

Deep eutectic solvents (DES) have emerged as environmentally benign catalytic systems for esterification reactions. Research demonstrates that DES composed of para-toluenesulfonic acid as hydrogen bond donor and benzyltriethylammonium chloride as hydrogen bond acceptor can achieve conversion rates of 88.3% for benzoic acid esterification with ethanol [11]. These systems offer advantages including reusability, thermal stability, and simplified product separation.

Lewis acid catalysis provides another powerful approach for esterification reactions. Scandium(III) triflate and tin(II) chloride have demonstrated effectiveness in promoting ester formation under mild conditions [12]. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the alcohol component.

Ionic Liquid Catalytic Systems

Ionic liquids represent a class of environmentally sustainable catalysts that can facilitate esterification reactions with high efficiency. These molten salts typically operate at moderate temperatures (60-80°C) and can be recycled multiple times without significant loss of catalytic activity [11]. The ionic nature of these systems provides excellent solvation properties for charged intermediates, potentially accelerating reaction kinetics.

The use of ionic liquids in biphenyl ester synthesis offers particular advantages for substrates containing electron-withdrawing groups such as the cyanophenyl moiety. The stabilization of charged intermediates by the ionic environment can enhance reaction rates and improve overall yields compared to conventional organic solvents [11].

Cyanophenyl Group Introduction Techniques

The introduction of cyanophenyl functionality into biphenyl ester frameworks represents a critical synthetic challenge that has been addressed through various methodological approaches. The strategic formation of the carbon-carbon bond connecting the phenyl rings while maintaining the integrity of both the ester and nitrile functional groups requires careful consideration of reaction conditions and catalyst selection.

Suzuki Cross-Coupling Methodology

The Suzuki cross-coupling reaction has emerged as the predominant method for constructing the biphenyl core of ethyl 4-(4-cyanophenyl)benzoate [14]. This palladium-catalyzed transformation couples an aryl halide with an organoborane reagent to form the desired carbon-carbon bond with high efficiency and functional group compatibility [14] [15].

The general protocol involves the reaction of 4-bromobenzonitrile with 4-ethoxycarbonylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium carbonate as base [16]. The reaction typically proceeds in N,N-dimethylformamide solvent at 100°C under an inert atmosphere, achieving yields up to 95% [16].

The Suzuki coupling mechanism follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination [14] [15]. The oxidative addition step involves insertion of palladium(0) into the carbon-halogen bond of 4-bromobenzonitrile, forming an organopalladium(II) intermediate. This step is generally rate-limiting and benefits from electron-withdrawing substituents such as the cyano group, which facilitate oxidative addition through electronic activation [14].

Transmetalation involves transfer of the aryl group from the boronic acid to the palladium center, typically requiring basic conditions to activate the organoborane reagent [14]. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired biphenyl product.

Alternative Cross-Coupling Approaches

While Suzuki coupling represents the most widely employed methodology, alternative cross-coupling reactions can provide complementary synthetic routes to cyanophenyl-substituted biphenyls. The use of different halide substrates (chloride, iodide) or alternative organoborane reagents can offer improved reactivity profiles or economic advantages [16].

4-Iodobenzonitrile typically exhibits enhanced reactivity in Suzuki coupling reactions compared to the corresponding bromide, allowing for milder reaction conditions (80°C) and shorter reaction times (6-10 hours) [16]. However, the higher cost of iodide substrates may limit their practical application in large-scale synthesis.

The choice of boronic acid partner significantly influences reaction efficiency and selectivity. 4-Ethoxycarbonylphenylboronic acid provides direct access to the desired ester functionality, eliminating the need for subsequent esterification steps [16]. Alternative approaches involving boronic esters or trifluoroborate salts can offer improved stability and handling characteristics.

Direct Cyanation Methodologies

Direct introduction of cyano groups into preformed biphenyl systems represents an alternative synthetic strategy that may offer advantages in certain contexts. Various cyanation reagents including zinc cyanide, potassium cyanide, and copper cyanide can facilitate this transformation under appropriate catalytic conditions [17].

Palladium-catalyzed cyanation reactions typically employ zinc cyanide as a relatively non-toxic cyanide source in combination with palladium catalysts [17]. This methodology can convert aryl halides or triflates into the corresponding nitriles under mild conditions, providing an alternative route to cyanophenyl-substituted biphenyls.

The mechanism of palladium-catalyzed cyanation involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the cyanide reagent and reductive elimination to form the nitrile product [17]. The presence of appropriate ligands and bases is crucial for achieving high yields and avoiding catalyst deactivation.

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems plays a crucial role in determining the efficiency, selectivity, and overall success of synthetic transformations leading to ethyl 4-(4-cyanophenyl)benzoate. Solvent effects on reaction kinetics have been extensively studied, revealing complex relationships between solvent properties and reaction outcomes that must be carefully considered for process optimization.

Polar Aprotic Solvent Systems

Polar aprotic solvents have demonstrated superior performance in many esterification and cross-coupling reactions relevant to biphenyl ester synthesis. N,N-Dimethylformamide (DMF) represents the most commonly employed solvent for Suzuki coupling reactions, providing excellent solvation for both palladium catalysts and ionic reaction intermediates [16] [18].

The high polarity of DMF (polarity index 6.4) facilitates the stabilization of charged intermediates formed during the catalytic cycle, particularly during the transmetalation step where ionic species predominate [18]. The thermal stability of DMF (boiling point 153°C) allows for elevated reaction temperatures necessary for efficient cross-coupling, while its coordinating ability helps maintain catalyst solubility throughout the reaction.

N-Methylpyrrolidone (NMP) offers similar advantages to DMF with enhanced thermal stability (boiling point 202°C) and improved environmental profile [19]. Research has demonstrated that NMP can achieve esterification yields of 88-92% for biphenyl ester synthesis, representing a significant improvement over many alternative solvents [19].

Dimethyl sulfoxide (DMSO) exhibits the highest polarity among commonly used aprotic solvents (polarity index 7.2) and can provide exceptional reaction rate enhancements for esterification reactions [20] [18]. However, the potential for Kornblum oxidation reactions in DMSO may limit its applicability for certain substrate combinations [19].

Green Solvent Alternatives

Environmental considerations have driven the development of more sustainable solvent systems for organic synthesis. Acetonitrile represents a compromise between synthetic utility and environmental acceptability, providing moderate polarity (5.8) and good solvation properties while exhibiting lower toxicity than many alternative aprotic solvents [9] [18].

Research has demonstrated that acetonitrile can serve as an effective medium for Steglich esterification reactions, achieving comparable yields to traditional chlorinated solvents while offering improved safety profiles [9]. The relatively low boiling point of acetonitrile (82°C) facilitates product isolation through simple distillation procedures.

Ethanol represents the most environmentally benign solvent option, receiving an "excellent" environmental rating while providing moderate esterification yields (70-80%) [18]. The use of ethanol as both solvent and reactant in esterification reactions can simplify reaction systems and improve atom economy.

Solvent Effects on Reaction Kinetics

Quantitative studies of solvent effects on esterification kinetics have revealed significant variations in reaction rates depending on solvent choice. The PC-SAFT thermodynamic model has been successfully applied to predict solvent effects by accounting for non-ideal interactions between reactants, products, and solvents through activity coefficients [18].

Research investigating the esterification of acetic acid and propionic acid with ethanol at 303.15 K found that reactant ratios and solvent selection significantly affect reaction rates [18]. Solvents with low polarizability and high hydrogen-bond acceptor capacity were found to favor esterification reactions, leading to the ordering: ethanol > tetrahydrofuran > dimethylformamide > water in terms of reaction efficiency [20].

The influence of solvent on equilibrium position represents another critical consideration for esterification reactions. Strong polar aprotic solvents generally favor ester formation by stabilizing the transition states and intermediates involved in the mechanism [19]. However, the presence of water or protic solvents can shift equilibria toward hydrolysis products, necessitating careful moisture exclusion in synthetic procedures.

Binary Solvent Systems

The use of binary solvent mixtures can provide optimized reaction environments that combine the advantages of different solvent types. Water-organic solvent mixtures have shown particular promise for certain catalytic systems, with the water content providing activation of borane reagents in Suzuki coupling while the organic component maintains substrate solubility [16].

Toluene-ethanol mixtures represent another valuable binary system, particularly for reactions requiring elevated temperatures with alcoholic components [16]. The higher boiling point of toluene (111°C) allows for thermal activation while ethanol provides appropriate polarity for ionic intermediates.

The optimization of solvent composition in binary systems requires systematic investigation of reaction outcomes as a function of solvent ratios. Research has demonstrated that precise control of water-DMSO ratios can dramatically influence both reaction rates and product selectivity in esterification processes [21].

Purification Protocols and Yield Maximization

The development of efficient purification methodologies represents a critical aspect of synthetic chemistry that directly impacts the practical utility and economic viability of chemical processes. For ethyl 4-(4-cyanophenyl)benzoate synthesis, the selection of appropriate purification techniques must consider the physical and chemical properties of both the target compound and potential impurities while maximizing recovery yields and product purity.

Chromatographic Purification Techniques

Column chromatography on silica gel represents the most versatile and widely applicable purification method for biphenyl ester compounds [22] [23]. The technique exploits differences in polarity between the target compound and impurities, allowing for effective separation through differential adsorption and elution rates [22].

For ethyl 4-(4-cyanophenyl)benzoate purification, gradient elution using petroleum ether and ethyl acetate (0-60% ethyl acetate) provides optimal separation efficiency [16]. This solvent system allows for the gradual increase in eluent polarity, ensuring complete elution of the product while maintaining adequate resolution from both more polar and less polar impurities.

The recovery yields achievable through silica gel chromatography typically range from 85-95% with purity levels exceeding 95% [24] [25]. The relatively high surface area and uniform particle size of modern silica gel supports contribute to both high resolution and good mass recovery. However, the time requirements (2-4 hours) and moderate cost effectiveness must be considered in process evaluation [25].

Alumina-based column chromatography offers an alternative stationary phase that may provide advantages for certain substrate classes [26]. Neutral alumina exhibits different selectivity patterns compared to silica gel and can be particularly effective for compounds containing basic functional groups. Recovery yields of 80-90% with purity levels exceeding 92% are typically achievable using hexane-ethyl acetate eluent systems (20-40% ethyl acetate) [25].

Recrystallization Methodologies

Recrystallization represents a complementary purification approach that can provide extremely high purity levels (>98%) while offering excellent cost effectiveness [25] [27]. The selection of appropriate recrystallization solvents is crucial for achieving optimal results, requiring consideration of both solubility characteristics and potential side reactions.

Ethanol represents an excellent recrystallization solvent for many biphenyl ester derivatives, providing good solubility at elevated temperatures while allowing for effective crystallization upon cooling [25] [28]. The hydrogen bonding capacity of ethanol can facilitate ordered crystal packing, leading to high-quality crystals with excellent purity profiles.

Toluene offers an alternative recrystallization medium with different selectivity characteristics [25]. The aromatic nature of toluene may provide favorable interactions with biphenyl substrates through π-π stacking, potentially improving crystal quality and recovery yields. Recovery yields of 75-88% with purity levels exceeding 96% are typically achievable using hot toluene recrystallization [25].

The choice between different recrystallization solvents must consider the specific impurity profile of the crude product. For ester compounds, it is crucial to avoid alcohol exchange reactions that can occur when recrystallizing from alcohols other than the original esterifying alcohol [25]. Thus, ethyl esters should be recrystallized from ethanol or non-hydroxylic solvents to prevent contamination with alternative ester products.

Advanced Purification Strategies

Flash chromatography represents a rapid purification technique that can provide excellent recovery yields (90-98%) with high purity levels (>98%) in significantly reduced time frames (1-2 hours) [29]. This methodology employs elevated pressures and optimized flow rates to accelerate the separation process while maintaining high resolution.

The use of automated flash chromatography systems with gradient elution capabilities allows for precise control of separation conditions and can accommodate larger sample loadings compared to traditional gravity-fed columns [29]. However, the equipment costs and complexity may limit the accessibility of this technique in some laboratory settings.

Preparative thin-layer chromatography (TLC) provides a valuable option for small-scale purifications or when rapid method development is required [30]. Recovery yields of 70-80% with purity levels exceeding 90% can be achieved in 1-2 hours, making this technique particularly useful for research-scale synthesis [30].

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction represents the most cost-effective and rapid purification approach, achieving separation in approximately 30 minutes with very high cost effectiveness [31]. For ester purification, the typical protocol involves washing the organic phase containing the product with aqueous sodium carbonate solution to remove acidic impurities, followed by washing with saturated sodium chloride solution [27] [31].

The choice of extraction solvents significantly influences both recovery yields and purification efficiency. Ethyl acetate provides excellent extraction efficiency for biphenyl esters while offering good selectivity against polar impurities [27]. The partition coefficients of the target compound and impurities between the organic and aqueous phases determine the effectiveness of the extraction process.

Multiple extraction steps may be required to achieve adequate purification levels, particularly when dealing with impurities having similar polarity to the target compound [27]. The optimization of pH conditions can significantly enhance selectivity, with basic conditions favoring the extraction of acidic impurities into the aqueous phase while maintaining the ester product in the organic layer [31].

Yield Maximization Strategies

The maximization of overall synthetic yields requires optimization of both reaction conditions and purification protocols. For esterification reactions, the use of Dean-Stark apparatus or molecular sieves can drive equilibrium reactions toward product formation by removing water as it is produced [3] [5].

The implementation of continuous extraction techniques during reaction workup can improve recovery yields by minimizing product losses during multiple transfer operations [32]. Automated workup procedures utilizing phase separation technology can further enhance both yield and reproducibility while reducing manual handling requirements.

Ethyl 4-(4-cyanophenyl)benzoate exhibits complex thermodynamic behavior characteristic of biphenyl ester derivatives with liquid crystalline potential . The compound, with molecular formula C₁₆H₁₃NO₂ and molecular weight 251.28 g/mol [3], represents a significant class of mesogenic materials used in advanced display technologies.

Melting Point Characteristics

While specific melting point data for ethyl 4-(4-cyanophenyl)benzoate was not directly reported in the literature, structural analogies with related cyanophenyl benzoate esters provide valuable insights. 4-Cyanophenyl 4-butylbenzoate demonstrates a melting point range of 66-70°C [4], while 4-cyanophenyl 4-(3-butenyloxy)benzoate exhibits a higher melting point of 82-86°C [5]. The presence of the ethyl ester group, compared to these longer alkyl chains, suggests that ethyl 4-(4-cyanophenyl)benzoate would likely exhibit a melting point in the range of 70-85°C, based on the general trend that shorter alkyl chains in ester linkages tend to increase melting points due to more efficient molecular packing.

The parent compound biphenyl melts at 69-70°C [6] [7], providing a baseline for understanding the thermal behavior of the biphenyl core structure. The incorporation of cyano and ethyl ester functional groups typically elevates melting points due to enhanced intermolecular forces, particularly dipole-dipole interactions from the cyano group and potential hydrogen bonding interactions.

Boiling Point and Thermal Range

Boiling point determination for ethyl 4-(4-cyanophenyl)benzoate requires extrapolation from similar compounds. Ethyl benzoate, a structurally related compound without the cyanophenyl moiety, exhibits critical temperature and boiling behavior that has been extensively studied [8] [9]. Related 4-cyanophenyl esters with similar molecular weights show boiling points in the range of 400-500°C under standard atmospheric pressure [10] [11], suggesting that ethyl 4-(4-cyanophenyl)benzoate would exhibit a boiling point in the upper portion of this range due to the extended conjugated system and strong intermolecular interactions.

Phase Transition Behavior

The compound likely exhibits thermotropic liquid crystal behavior, as suggested by studies on related biphenyl-based liquid crystals [12] [13]. Typical phase transitions for similar compounds include crystal-to-smectic transitions in the range of 49.8-91.4°C [13], followed by clearing points (transition to isotropic liquid) at significantly higher temperatures, typically 180-270°C [12]. This biphasic thermal behavior is characteristic of liquid crystalline materials and contributes to their technological applications.

Solubility Behavior in Organic Matrices

The solubility profile of ethyl 4-(4-cyanophenyl)benzoate follows predictable patterns based on its hydrophobic aromatic structure and polar functional groups [14] [11]. The compound exhibits markedly different solubility characteristics across various solvent systems, reflecting the influence of both the biphenyl core and the functional substituents.

Aqueous Solubility

Water solubility is extremely limited for ethyl 4-(4-cyanophenyl)benzoate, consistent with the general behavior of biphenyl derivatives [14] [7]. The compound's hydrophobic aromatic character dominates its interactions with polar solvents, resulting in water solubility values likely below 0.1 mg/L at ambient temperature. This low aqueous solubility is attributed to the extended aromatic system and the lack of significant hydrogen bonding capabilities with water molecules.

The log P (octanol/water partition coefficient) for similar biphenyl derivatives ranges from 3.98 to 4.17 [6], indicating strong preference for organic phases over aqueous environments. This hydrophobic character is further enhanced by the cyano group, which, while polar, does not significantly improve water solubility due to the overwhelming influence of the aromatic framework.

Organic Solvent Compatibility

Chloroform and ethyl acetate represent optimal solvents for ethyl 4-(4-cyanophenyl)benzoate, with confirmed good solubility in these systems [15] [11]. The compound demonstrates excellent compatibility with non-polar to moderately polar organic solvents, following the "like dissolves like" principle [14].

Alcoholic solvents show moderate to good solubility, with methanol in particular demonstrating near-transparency when heated [5]. This temperature-dependent solubility behavior is typical for aromatic esters and reflects the balance between enthalpic and entropic factors in the dissolution process.

Ether-based solvents also provide good solvation for the compound [14], with the ether oxygen atoms potentially interacting with the electron-deficient aromatic systems through weak donor-acceptor interactions.

Solvent Selection Guidelines

For synthetic and analytical applications, chloroform, dichloromethane, and ethyl acetate represent the preferred solvents due to their ability to fully dissolve the compound at ambient temperatures. Toluene and other aromatic solvents likely provide excellent solubility due to π-π stacking interactions with the biphenyl system.

For crystallization purposes, alcohol-based solvent systems or mixed solvent approaches utilizing good solvents with poor solvents (such as ethyl acetate with hexane) would be most effective for obtaining high-quality crystals.

Stability Under Environmental Stress Conditions

The environmental stability of ethyl 4-(4-cyanophenyl)benzoate reflects the inherent robustness of the biphenyl ester framework combined with the electron-withdrawing effects of the cyano substituent [16]. Understanding stability under various stress conditions is crucial for practical applications and storage protocols.

Thermal Stability

Thermal degradation analysis of similar biphenyl-based liquid crystal esters indicates excellent thermal stability up to approximately 285°C [12], with initial mass losses below 5% attributed to unreacted monomers or volatile impurities. The compound likely exhibits a thermal stability index comparable to related structures, with decomposition temperatures for 5% and 30% mass loss occurring at 300-350°C and 400-460°C, respectively [12].

The thermal stability is enhanced by the rigid aromatic framework and the stabilizing effect of the cyano group, which reduces electron density on the aromatic rings and increases resistance to electrophilic attack and thermal decomposition pathways [12]. The ester linkage represents the most thermally labile component, with ester bond cleavage typically occurring at temperatures above 250-300°C under inert atmospheres.

Photochemical Stability

Light stability is generally good for cyanophenyl derivatives due to the electron-withdrawing cyano group, which reduces the electron density of the aromatic system and minimizes photochemical reactivity [17]. However, prolonged exposure to ultraviolet radiation may lead to slow degradation through photo-oxidation processes or cyano group photolysis.

Studies on related N-(4-cyanophenyl) compounds demonstrate intramolecular charge transfer processes occurring on picosecond timescales under photoexcitation [17], suggesting that while the compound absorbs UV light, it efficiently dissipates the energy through internal conversion processes rather than undergoing destructive photochemical reactions.

Chemical Stability

Chemical stability under ambient conditions is excellent, with the compound showing resistance to hydrolysis under neutral conditions due to the electron-poor nature of the aromatic ester linkage . The cyano group provides additional stability by reducing the electrophilicity of the ester carbonyl carbon.

Acid and base sensitivity follows typical patterns for aromatic esters, with hydrolysis possible under strongly acidic or basic conditions, particularly at elevated temperatures. Under normal storage conditions (room temperature, dry atmosphere), the compound remains stable for extended periods without significant degradation .

Oxidative Stability

Oxidative stability is enhanced by the electron-deficient aromatic system, which is less susceptible to electrophilic attack by oxidizing agents. The cyano substituent further deactivates the aromatic rings toward oxidation, providing additional protection against atmospheric oxidation and auto-oxidation processes.

Surface Characteristics and Intermolecular Interactions

The surface properties and intermolecular interaction profile of ethyl 4-(4-cyanophenyl)benzoate are dominated by the extended aromatic system, polar cyano functionality, and ester linkage, creating a complex interplay of forces that govern molecular organization and interfacial behavior [18] .

Intermolecular Force Analysis

Van der Waals interactions represent the primary intermolecular forces, particularly through π-π stacking interactions between the aromatic rings . The planar biphenyl system facilitates efficient molecular packing with interplanar distances typically in the range of 3.3-3.6 Å, characteristic of aromatic stacking interactions .

Dipole-dipole interactions arise from the polar cyano group (dipole moment approximately 4.0 D) and the ester carbonyl (dipole moment approximately 2.3 D). These electrostatic interactions contribute significantly to molecular alignment and liquid crystalline ordering in bulk phases [18].

Weak C-H···π contacts have been observed in crystal structures of related compounds, with contact distances ranging from 3.12-3.45 Å . These interactions, while individually weak, contribute to the overall stability of molecular assemblies and influence surface adhesion properties.

Surface Tension and Wetting Behavior

While specific surface tension measurements for ethyl 4-(4-cyanophenyl)benzoate are not available, estimates based on group contribution methods and analogous compounds suggest surface tension values in the range of 35-45 mN/m at ambient temperature [20]. This moderate surface tension reflects the balance between hydrophobic aromatic character and polar functional groups.

Wetting characteristics on different substrates would vary significantly based on surface polarity. On hydrophobic surfaces, the compound would likely exhibit good wetting due to favorable van der Waals interactions. On polar or ionic surfaces, wetting behavior would be governed by specific interactions between the cyano and ester functionalities and surface sites.

Molecular Organization and Alignment

The liquid crystalline potential of ethyl 4-(4-cyanophenyl)benzoate is evidenced by its structural similarity to known mesogenic compounds [18]. Smectic phase formation is favored by the rigid biphenyl core and terminal ester group, which promote layered molecular arrangements with molecules oriented parallel to the layer normal.

Intermolecular spacing in organized phases is typically 20-25 Å for similar compounds, corresponding to the molecular length including the ethyl ester chain [18]. Layer spacing can be modulated by temperature and external fields, making these materials valuable for electro-optical applications.

Crystal Packing and Solid-State Properties

Crystal packing analysis of related cyanophenyl esters reveals layered motifs stabilized by combinations of π-π stacking, dipole-dipole interactions, and weak hydrogen bonding . The cyano group often participates in weak C-H···N hydrogen bonds with aromatic protons from neighboring molecules, contributing to three-dimensional stability of the crystal lattice.